molecular formula C18H22N2O5S2 B305823 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B305823
M. Wt: 410.5 g/mol
InChI Key: KEQVRIFBCQVNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. This compound was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of pro-inflammatory cytokines. 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has been shown to activate the transcription factor NF-κB, which plays a key role in the immune response. This activation leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can induce tumor necrosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system. 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has also been shown to increase the production of reactive oxygen species (ROS), which can lead to DNA damage and cell death. In addition, 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its anticancer properties. 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has also been shown to be effective in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has some limitations for lab experiments. It is a relatively complex compound, which can make it difficult to study its mechanism of action. In addition, 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide research. One direction is to further investigate its mechanism of action, particularly its ability to activate the immune system and induce pro-inflammatory cytokines. Another direction is to study the potential of 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide in combination with other anticancer agents, such as immunotherapy or targeted therapy. Finally, future studies should focus on the safety and efficacy of 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide in clinical trials, with the goal of developing a new and effective anticancer therapy.

Synthesis Methods

2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide can be synthesized using a multistep procedure that involves the reaction of 3,4-dimethoxybenzene with methylamine and sulfur dioxide to form 3,4-dimethoxybenzenesulfonyl methylamine. This intermediate is then reacted with 3-(methylthio)aniline and acetic anhydride to form 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide. The purity of the compound can be improved using various purification methods, such as recrystallization or column chromatography.

Scientific Research Applications

2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has been extensively studied for its potential anticancer properties. Early studies showed that 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide had potent antitumor activity in animal models, and subsequent studies confirmed its ability to selectively kill cancer cells while sparing normal cells. 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has been shown to induce tumor necrosis and inhibit angiogenesis, which are two key processes involved in the growth and spread of cancer cells. 2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide has also been studied in combination with other anticancer agents, such as chemotherapy or radiotherapy, to enhance their efficacy.

properties

Product Name

2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H22N2O5S2/c1-20(12-18(21)19-13-6-5-7-14(10-13)26-4)27(22,23)15-8-9-16(24-2)17(11-15)25-3/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

KEQVRIFBCQVNOB-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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